![molecular formula C15H8F6O3S2 B6312948 Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% CAS No. 1357625-22-9](/img/structure/B6312948.png)
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% (abbreviated as BTMPC) is an important and widely used chemical compound. It is a synthetic organic compound that is used in various scientific research applications. The compound has a wide range of applications due to its unique properties. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in laboratory experiments to study biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in laboratory experiments to study biochemical and physiological effects. Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is also used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles. It is also used in the synthesis of polymers and in the preparation of nanoparticles.
Wirkmechanismus
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is an organic compound that is used in various scientific research applications. It acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It also acts as a catalyst in the synthesis of polymers and nanoparticles. The compound is also used in the synthesis of various pharmaceuticals and pesticides.
Biochemical and Physiological Effects
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have anti-cancer properties and to be effective in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also easy to use and can be stored for a long period of time. The compound is also non-toxic and has a high degree of purity. However, there are some limitations to its use in laboratory experiments. The compound is not very soluble in water and is not very stable in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in scientific research. One potential direction is the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in the synthesis of new pharmaceuticals and pesticides. Another potential direction is the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in the synthesis of new materials, such as polymers and nanoparticles. Additionally, Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% could be used in the development of new methods for the synthesis of heterocyclic compounds. Finally, Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% could be used in the development of new treatments for various diseases, such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 4-methylthiophenol in the presence of a base catalyst, such as pyridine. The second step involves the reaction of the resulting product with carbon dioxide in the presence of a base catalyst, such as sodium carbonate. The reaction is carried out at a temperature of 70-80°C and a pressure of 1-2 atm. The resulting product is a white crystalline solid with a melting point of 118-120°C and a purity of 95%.
Eigenschaften
IUPAC Name |
bis[4-(trifluoromethylsulfanyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3S2/c16-14(17,18)25-11-5-1-9(2-6-11)23-13(22)24-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXCDSMLOALFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

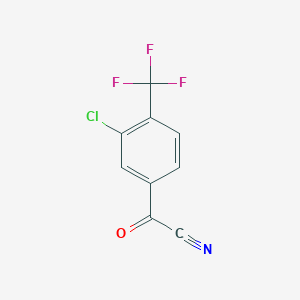
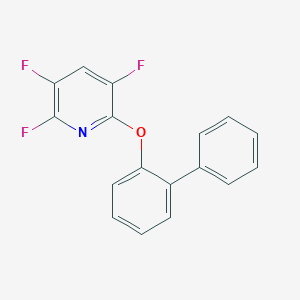
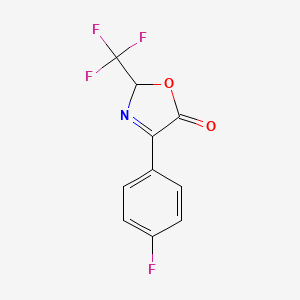
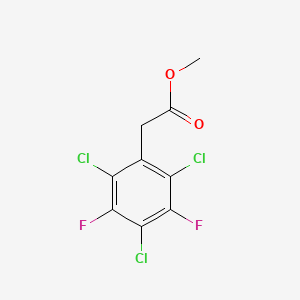
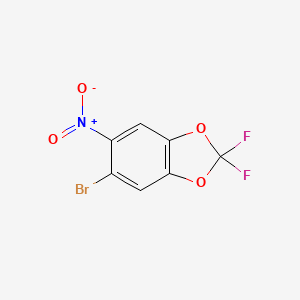
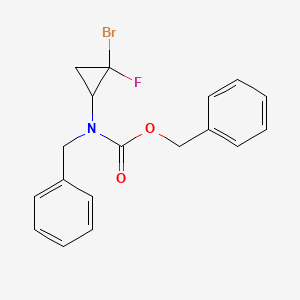
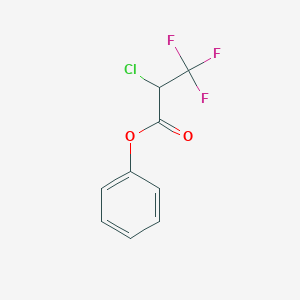
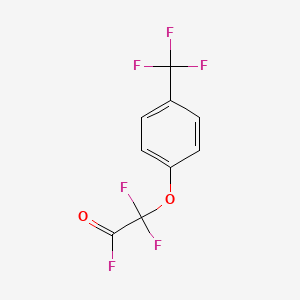
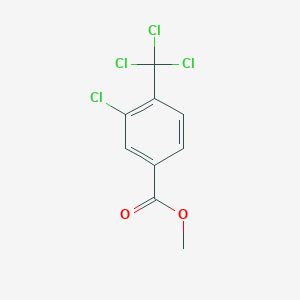
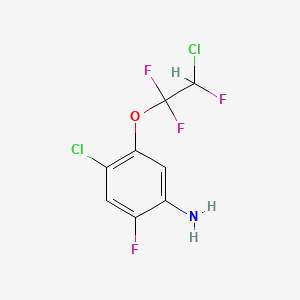
![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
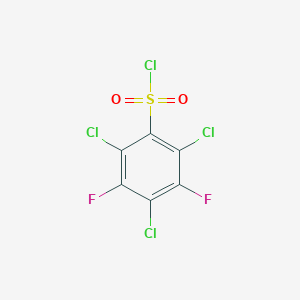
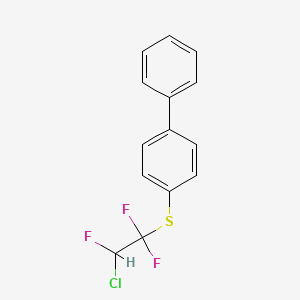
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)